

Spectroscopic Profile of (E)-5-Octadecene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-5-Octadecene

Cat. No.: B15600944

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-5-Octadecene**, tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a workflow visualization. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on established spectroscopic principles and should be confirmed experimentally.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **(E)-5-Octadecene**, facilitating straightforward comparison and analysis.

Table 1: Mass Spectrometry Data for **(E)-5-Octadecene**

Property	Value
Molecular Formula	C ₁₈ H ₃₆
Molecular Weight	252.48 g/mol
Ionization Mode	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
252	[M] ⁺ (Molecular Ion)
Fragments	(Characteristic of long-chain alkenes)

Source: NIST WebBook[1][2]

Table 2: Predicted ¹H NMR Spectroscopic Data for **(E)-5-Octadecene** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.4	Multiplet	2H	-CH=CH- (Olefinic)
~ 2.0	Multiplet	4H	-CH ₂ -CH= (Allylic)
~ 1.2-1.4	Broad Multiplet	24H	-(CH ₂) ₁₂ -
~ 0.9	Triplet	6H	-CH ₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for **(E)-5-Octadecene** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 130	-CH=CH- (Olefinic)
~ 32	-CH ₂ -CH= (Allylic)
~ 29-30	-(CH ₂) ₁₂ -
~ 22	-CH ₂ CH ₃
~ 14	-CH ₃

Table 4: Predicted Infrared (IR) Spectroscopic Data for **(E)-5-Octadecene**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~ 3020	C-H Stretch	=C-H (Alkene)
~ 2925, 2855	C-H Stretch	-C-H (Alkyl)
~ 1670	C=C Stretch	Alkene
~ 1465	C-H Bend	-CH ₂ -
~ 965	C-H Bend (out-of-plane)	trans -CH=CH-

Experimental Protocols

Standardized protocols for obtaining the spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(E)-5-Octadecene** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a standard pulse sequence is used, with chemical shifts referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm). For ¹³C NMR, a proton-decoupled pulse sequence is employed, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **(E)-5-Octadecene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum is collected prior to sample analysis to correct for atmospheric water and carbon dioxide.

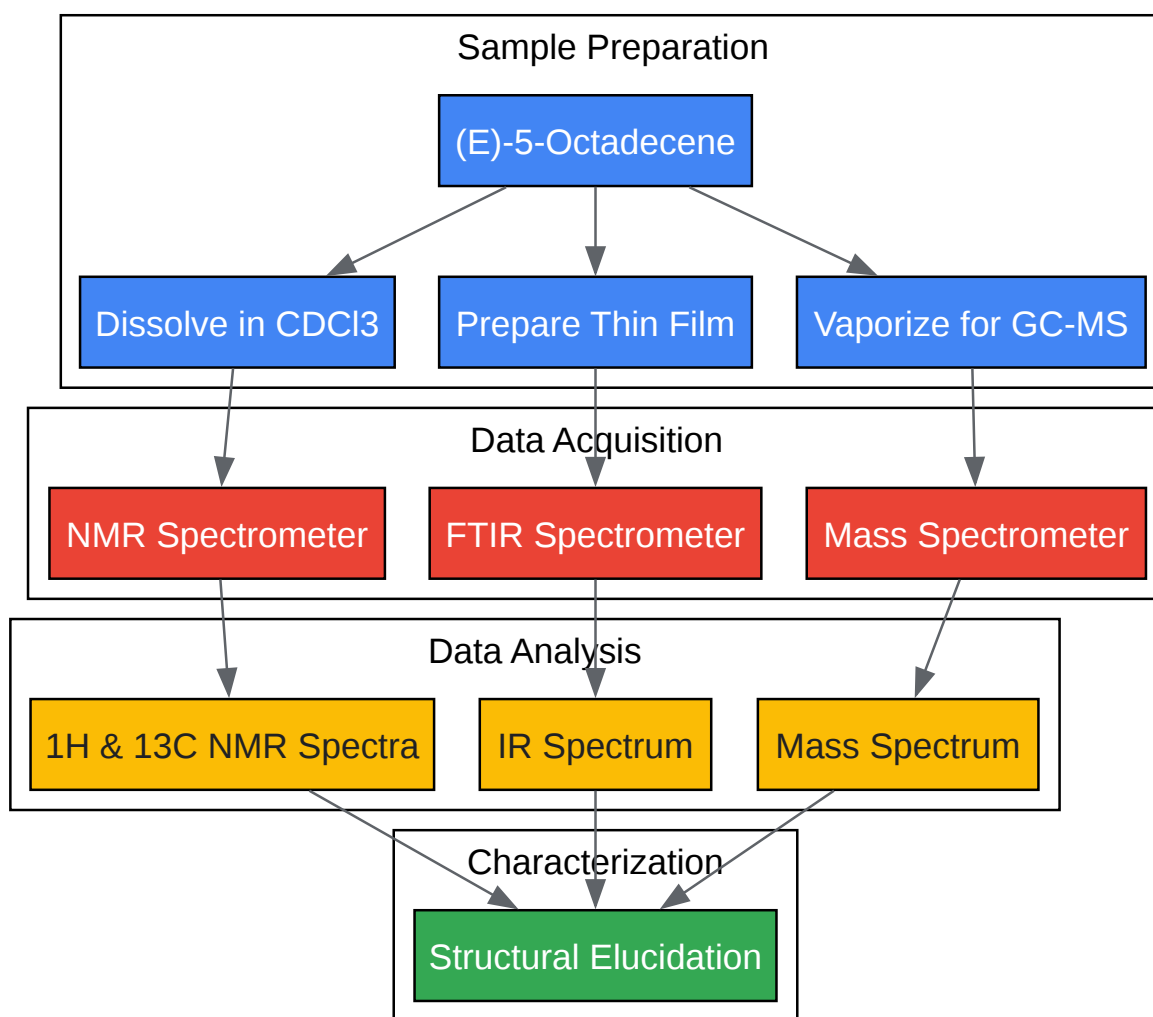
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI),

the sample is vaporized and bombarded with a 70 eV electron beam. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(E)-5-Octadecene**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization of **(E)-5-Octadecene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Octadecene, (E)- [webbook.nist.gov]
- 2. 5-Octadecene, (E)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (E)-5-Octadecene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600944#spectroscopic-data-for-e-5-octadecene-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b15600944#spectroscopic-data-for-e-5-octadecene-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com